Delta6,7-Estradiol 3,17-Diacetate
Description
Contextualization as an Unsaturated Estradiol (B170435) Derivative and Related Steroid Intermediate
The key feature of Delta-6,7-Estradiol 3,17-Diacetate is the introduction of a double bond between the 6th and 7th carbon atoms of the steroid's B-ring. This unsaturation, combined with the acetylation at the 3 and 17 positions, alters the molecule's three-dimensional shape and electronic properties compared to estradiol. cymitquimica.comwikipedia.org Acetylation is a common chemical modification in steroid chemistry, often employed to enhance the stability or modify the activity of the parent compound. wikipedia.org
The presence of the additional double bond in the B-ring makes Delta-6,7-Estradiol 3,17-Diacetate a tetra-unsaturated steroid, including the aromatic A-ring. This structural feature is significant as it can influence the molecule's interaction with biological targets. In the broader context of steroid synthesis, such unsaturated derivatives can serve as crucial intermediates for the preparation of other complex steroidal molecules. The synthesis of various steroid derivatives often involves the strategic introduction and modification of double bonds to achieve the desired final product. nih.gov While specific synthesis pathways for Delta-6,7-Estradiol 3,17-Diacetate are not extensively detailed in publicly available literature, the synthesis of related unsaturated steroids often starts from readily available precursors like estrone (B1671321). chemicalbook.comcaltech.edu
Academic Significance in Steroid Chemistry and Receptor Ligand Research
The academic significance of Delta-6,7-Estradiol 3,17-Diacetate is intrinsically linked to its identity as an estradiol derivative. Estradiol and its analogues are pivotal tools in the study of estrogen receptors (ERs), which are key players in numerous physiological and pathological processes. nih.govnist.gov The binding of a ligand to the estrogen receptor can trigger a cascade of cellular events, making the design and synthesis of novel ER ligands a vibrant area of research. nih.gov
Chemical and Physical Properties
The fundamental properties of Delta-6,7-Estradiol 3,17-Diacetate are summarized in the table below.
| Property | Value |
| Molecular Formula | C22H26O4 |
| Molecular Weight | 354.44 g/mol |
| Synonyms | 6-Dehydroestradiol diacetate, Estra-1,3,5(10),6-tetraene-3,17-diol Diacetate, (17beta)-Estra-1,3,5(10),6-tetraene-3,17-diol 3,17-Diacetate |
Table 1: Chemical and physical properties of Delta-6,7-Estradiol 3,17-Diacetate. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-acetyloxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h4-7,12,18-21H,8-11H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRYSOZQFGDCK-AANPDWTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C3C=CC(=C4)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C3C=CC(=C4)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Delta6,7 Estradiol 3,17 Diacetate and Analogues
Chemical Synthesis Pathways and Strategies
The construction of Delta6,7-Estradiol 3,17-Diacetate and related molecules relies on a foundation of well-established and innovative synthetic organic chemistry techniques.
Multi-step Organic Synthesis Approaches, including Hydroxylation, Acetylation, and Esterification
The synthesis of estradiol (B170435) derivatives is a multi-step process that often begins with a readily available steroid precursor. Key transformations include hydroxylation, acetylation, and esterification to introduce or modify functional groups at specific positions on the steroid scaffold.
Hydroxylation: The introduction of hydroxyl groups is a critical step in steroid synthesis and modification. This can be achieved using various reagents and conditions. For instance, the hydroxylation of estradiol is a major metabolic pathway catalyzed by cytochrome P450 enzymes in the liver, leading to compounds like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129). wikipedia.org In synthetic chemistry, similar transformations can be accomplished using chemical reagents. For example, the reaction of an estradiol derivative with an organolithium reagent followed by a boron or silicon reagent can lead to 2-boronyl or 2-silyl modified estradiol analogs, which can then be converted to the 2-hydroxy derivative. google.com Enzymatic methods using P450 monooxygenase mutants have also been developed for the regio- and stereoselective hydroxylation of steroids. nih.gov
Acetylation and Esterification: Acetylation, the introduction of an acetyl group, and the more general process of esterification are commonly used to protect hydroxyl groups or to modify the properties of the final compound. Estradiol diacetate, for instance, is the C3 and C17β diacetate ester of estradiol. wikipedia.org The synthesis of estradiol derivatives acylated at the 17-hydroxyl group can be achieved by first protecting the 3-hydroxyl group, for example, as a benzyl (B1604629) ether, then acylating the 17-hydroxyl group, and finally removing the benzyl protecting group. google.com The esterification of estradiol to form fatty acyl esters is also a known metabolic pathway in adipose tissue. nih.gov In the laboratory, acetylation can be performed using reagents like acetic anhydride (B1165640) or acetyl chloride. For example, the conversion of (8α,9β,13α,14β,17α)-3-Methoxyestra-1,3,5(10)-trien-17-ol to (8α,9β,13α,14β,17α)-Estra-1,3,5(10)-trien-3,17-diol 17-acetate involves treatment with glacial acetic acid and hydrobromic acid. nih.gov
A general representation of a multi-step synthesis might involve the following sequence:
Protection of existing functional groups.
Introduction of new functional groups via reactions like hydroxylation.
Modification of functional groups through acetylation or esterification.
Deprotection to yield the final product.
Regioselective and Stereoselective Transformations in Steroid Scaffolds
Achieving the correct regioselectivity (which position on the molecule reacts) and stereoselectivity (the three-dimensional arrangement of atoms) is paramount in steroid synthesis due to the complex, multi-cyclic structure of these molecules.
Regioselectivity: This is exemplified in the synthesis of 6-substituted estradiol derivatives. The introduction of a substituent at the C6 position requires methods that direct the reaction to this specific site, avoiding reactions at other positions. This can be achieved by using specific reagents and reaction conditions that favor reaction at the benzylic 6-position. nus.edu.sg The Nazarov cyclization has been used for the regioselective synthesis of D-annulated pentacyclic steroids. nih.gov
Stereoselectivity: The stereochemistry of the steroid core and its substituents significantly influences biological activity. Therefore, synthetic methods must control the formation of the desired stereoisomers. For example, the reduction of estrone (B1671321) to 17β-estradiol is often performed at low temperatures to favor the formation of the kinetic 17β-hydroxy product over the thermodynamic 17α-hydroxy product. google.com Enzymatic transformations are particularly powerful for achieving high stereoselectivity. For instance, ω-transaminases can be used for the stereoselective synthesis of 17α-amino steroids. rsc.org The development of stereoselective routes to 16α-(substituted-alkyl)estradiol derivatives has also been a focus of research. acs.org
Interactive Table: Examples of Selective Transformations in Steroid Synthesis
| Transformation Type | Reaction | Key Feature | Reference |
|---|---|---|---|
| Regioselective | Hydroxylation of estradiol at C2 or C4 | Enzyme-catalyzed (CYP P450) directing hydroxylation to specific positions. | wikipedia.org |
| Stereoselective | Reduction of estrone to 17β-estradiol | Low temperature favors the desired β-epimer. | google.com |
| Regioselective | Nazarov cyclization for D-ring annulation | Forms a five-membered ring at a specific location on the steroid. | nih.gov |
| Stereoselective | Enzymatic amination at C17 | Use of ω-transaminases for the synthesis of 17α-amino steroids. | rsc.org |
Introduction of Olefin Moieties at C6/C7 Positions through Thermal Elimination
The introduction of a double bond (an olefin moiety) between the C6 and C7 positions of the estradiol steroid nucleus is a key step in the synthesis of this compound. This transformation can be accomplished through thermal elimination reactions.
A common strategy involves the introduction of a leaving group at either the C6 or C7 position, which can then be eliminated under thermal conditions to form the C6-C7 double bond. For instance, a hydroxyl group can be introduced at C6, converted to a better leaving group like a mesylate or tosylate, and then subjected to heat to induce elimination. Another approach could involve the dehydration of a 6-hydroxyestradiol derivative. researchgate.net
Synthesis of Functionally Diverse Analogues with Modified Ring Structures and C17 Substitutions
The synthesis of estradiol analogues with modified ring structures and various substituents at the C17 position allows for the exploration of structure-activity relationships.
Modified Ring Structures: The B-ring of estradiol has been expanded to create analogues that can modulate tubulin polymerization. nih.gov This was achieved by starting with a 6-keto estradiol derivative and performing a ring expansion, rather than a total synthesis of the modified steroid framework. nih.gov The Nazarov cyclization has also been employed to annulate an additional cyclopentanone (B42830) ring onto the steroid skeleton, creating D-annulated pentacyclic steroids. nih.gov
C17 Substitutions: The C17 position is a common site for modification. A variety of substituents have been introduced at this position to create analogues with different properties. For example, estradiol analogues with modified substituents at C17 have been prepared as potential neuroprotective agents. nih.gov The synthesis of estradiol analogues with side chains at the C16 or C17 position, including those with a substituted nitrogenous function at C17, has also been reported. nih.gov The synthesis of 2-substituted 17-methylene estratriene analogues represents another class of C17-modified compounds. nih.gov
Preparation of Related 6-Substituted Estradiol Derivatives
The synthesis of 6-substituted estradiol derivatives is an active area of research. These compounds can be prepared by reacting a t-butyldimethylsilyl derivative of estradiol with a strong base like LIDAKOR in THF, followed by treatment with an electrophile such as formaldehyde (B43269) to introduce a hydroxymethyl group at the 6-position. google.com This 6-hydroxymethyl derivative can then be further modified. For example, treatment with dimethylsulfate followed by hydrolysis can yield the 6-methyloxymethyl derivative. google.com
Total Synthesis Approaches for Estradiol Enantiomers and Derivatives
While many syntheses of estradiol derivatives start from naturally occurring steroids, total synthesis—the complete chemical synthesis of a complex molecule from simple, commercially available precursors—offers a powerful alternative. Total synthesis allows for the creation of not only the natural form of estradiol but also its enantiomer (mirror image), ent-estradiol, and a wide range of unnatural analogues.
Several total synthesis routes to estradiol and its derivatives have been published. nih.gov One approach involves a six-step synthesis of ent-17β-estradiol from readily accessible precursors. nih.gov Another enantioselective total synthesis of estradiol methyl ether utilizes a domino reaction mediated by a diphenylprolinol silyl (B83357) ether to construct the A, C, and D rings of the steroid with high stereocontrol. chemistryviews.org Asymmetric Michael additions to unsaturated sulfoxides have also been employed in the total synthesis of natural estrone and estradiol methyl ethers with high enantiomeric purity. acs.orgresearchgate.net
Interactive Table: Key Compounds in the Synthesis of this compound and Analogues
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| Estradiol | Starting material for many derivatives. | nih.gov |
| Estrone | Precursor for estradiol and its derivatives. | mdpi.comnih.gov |
| 6-Keto Estradiol Derivatives | Starting materials for B-ring expansion. | nih.gov |
| ent-17β-Estradiol | Enantiomer of natural estradiol, accessible through total synthesis. | nih.gov |
| Estradiol Diacetate | A di-esterified derivative of estradiol. | wikipedia.org |
| (8α,9β,13α,14β,17α)-Estra-1,3,5(10)-trien-3,17-diol 17-acetate | An intermediate in the synthesis of estradiol analogues. | nih.gov |
Biocatalytic and Enzymatic Synthesis Techniques
The pursuit of sustainable and highly selective chemical transformations has led to the increasing adoption of biocatalysis in steroid synthesis. Enzymes, with their inherent specificity, offer a powerful alternative to traditional chemical methods, often circumventing the need for complex protection and deprotection steps. This section explores the application of biocatalytic and enzymatic techniques in the synthesis of steroid esters, with a focus on processes relevant to the formation of this compound.
Regioselective Enzymatic Esterification and De-esterification Processes
The selective acylation and deacylation of hydroxyl groups are critical steps in the synthesis of steroid derivatives. Enzymes, particularly hydrolases, have demonstrated remarkable regioselectivity in these transformations, enabling the targeted modification of specific hydroxyl groups within the steroid scaffold.
Enzymatic acylation has been effectively employed to produce monoacylated derivatives of estradiol, with the acyl group being selectively introduced at the 17-position of the D-ring. arkat-usa.org This regioselectivity is a significant advantage over chemical methods, which often result in a mixture of products. The process of regioselective enzymatic acylation has been successfully applied to various complex natural products, leading to the development of new drug candidates with enhanced properties such as improved activity, stability, and pharmacokinetics. nih.gov
Conversely, enzymatic de-esterification can be utilized to selectively remove acyl groups. For instance, Candida antarctica lipase (B570770) (CAL) has been shown to catalyze the regioselective deacetylation of a secoiridoid glucoside at the aglycone moiety. nih.gov This ability to selectively deprotect hydroxyl groups is a valuable tool in multi-step steroid syntheses. While direct enzymatic di-acetylation of estradiol at both the 3- and 17-positions is less commonly reported, the principles of enzymatic acylation could theoretically be applied by controlling reaction conditions and enzyme selection.
The advantages of using biocatalysis for these processes include mild reaction conditions, reduced environmental impact, and high selectivity, making it a desirable approach for the synthesis of complex molecules like steroid esters. arkat-usa.org
Application of Specific Lipases and Other Biocatalysts in Steroid Modification
Lipases are a versatile class of enzymes widely used in the food, pharmaceutical, and chemical industries. scielo.brumn.edu Their ability to catalyze esterification, transesterification, and hydrolysis reactions with high selectivity makes them ideal biocatalysts for steroid modification. scielo.brumn.edu
In the context of estradiol derivatives, several lipases have been investigated for their efficacy in regioselective acylation. Notably, lipase from Candida rugosa has been identified as a highly effective biocatalyst for the monoacylation of estradiol at the 17-position. arkat-usa.org For the reverse reaction, alcoholysis of diacyl derivatives, lipase B from Candida antarctica (commonly known as Novozym 435) has shown excellent performance. arkat-usa.orgresearchgate.net The selectivity of these lipases is often dependent on the reaction medium, with non-aqueous solvents favoring synthesis over hydrolysis. scielo.br
Beyond lipases, other biocatalysts such as acyltransferases have been explored for steroid acylation. These enzymes can offer even greater specificity in transferring acyl groups. nih.gov Furthermore, whole-cell biocatalysis, utilizing microorganisms like Rhodococcus species, has been employed for various steroid transformations, including dehydrogenation and reduction reactions. nih.govnih.gov While specific enzymatic introduction of a double bond at the delta-6,7 position of an estradiol core is not widely documented in current literature, the broader field of steroid biotransformation suggests the potential for discovering or engineering enzymes capable of such a reaction. slideshare.nettandfonline.comslideshare.net
The application of these specific biocatalysts provides a powerful toolkit for the selective modification of the steroid nucleus, offering pathways to novel analogues with potentially valuable biological properties.
Data on Regioselective Enzymatic Acylation of Estradiol
| Enzyme | Substrate | Acyl Donor | Product | Key Finding | Reference |
| Candida rugosa lipase | Estradiol | Fatty Acids | Estradiol 17-monoesters | High regioselectivity for the 17-OH group in acylation. | arkat-usa.org |
| Candida antarctica lipase B (Novozym 435) | Estradiol Diacyl Derivatives | Alcohol | Estradiol 17-monoesters | Highly effective for regioselective alcoholysis (de-acylation). | arkat-usa.orgresearchgate.net |
Chemical Reactivity and in Vitro Transformations of Delta6,7 Estradiol 3,17 Diacetate
Hydrolytic Cleavage Mechanisms of Acetate (B1210297) Groups
The primary in vitro transformation of Delta-6,7-estradiol 3,17-diacetate involves the hydrolytic cleavage of its two acetate ester groups to yield the active hormone, Delta-6,7-estradiol. This hydrolysis can occur through both chemical and enzymatic pathways.
Chemically, the ester linkages are susceptible to hydrolysis under both acidic and basic conditions. However, enzymatic hydrolysis is the more relevant mechanism in biological systems. The rate of hydrolysis of steroid esters is influenced by the nature of the ester group and the position of substitution on the steroid nucleus. jst.go.jp Generally, esters of primary alcohols are hydrolyzed more readily than those of secondary alcohols. jst.go.jp In the case of Delta-6,7-estradiol 3,17-diacetate, the acetate at the C3 phenolic hydroxyl group and the C17 secondary hydroxyl group exhibit different susceptibilities to hydrolysis.
Studies on other steroid esters have shown that the hydrolysis rate can be influenced by steric hindrance around the ester group. nih.gov For instance, a study on the deacetylation of steroid and diterpene esters using dibutyltin (B87310) oxide showed that acetyl groups with lower steric hindrance are more readily cleaved. nih.gov While this specific method is for chemical deprotection, it highlights the role of steric accessibility in ester cleavage.
The presence of the delta-6,7 double bond is not expected to significantly inhibit the hydrolysis of the acetate groups. A study on the in vivo and in vitro hydrolysis of various steroid esters, including 6-dehydro-6-methyl-17α-acetoxyprogesterone (a delta-6 unsaturated steroid), demonstrated that these esters are indeed hydrolyzed. jst.go.jp
Investigation of Esterase Activity in Deacetylation Processes
In biological systems, the deacetylation of Delta-6,7-estradiol 3,17-diacetate is primarily mediated by esterases. These enzymes are ubiquitous in various tissues and are responsible for the hydrolysis of a wide range of esters, including steroid esters. The process of enzymatic deacetylation is crucial for the activation of esterified steroid prodrugs.
Research has shown that both mammalian cells and yeast possess the capacity to hydrolyze estrogen esters. researchgate.net Studies on cell lines, such as the MCF-7 human breast cancer cell line, have demonstrated the presence of estrogen-sensitive carboxyl esterases capable of hydrolyzing estradiol (B170435) esters. nih.gov These esterases can generate estradiol from exogenous lipoidal steroid esters, which can then elicit an estrogenic response. nih.gov
Structural Modifications and Formation of Downstream Derivatives
The presence of the conjugated double bond system in the B-ring of Delta-6,7-estradiol 3,17-diacetate opens up possibilities for further structural modifications beyond deacetylation. While specific downstream derivatives formed directly from Delta-6,7-estradiol 3,17-diacetate in vitro are not extensively documented in the available literature, the reactivity of the delta-6,7-unsaturated steroid core suggests potential transformation pathways.
The delta-6 double bond can potentially undergo various chemical reactions, such as hydrogenation, epoxidation, or hydroxylation, which would lead to a range of derivatives. For example, the synthesis of 6-substituted estradiol derivatives often involves the introduction of a functional group at the C6 position. rsc.org
Furthermore, the metabolism of other delta-unsaturated steroids can provide insights into potential in vitro transformations. For instance, the synthesis of various unsaturated C21 triols from 17α-hydroxypregnenolone diacetate involved a series of regio- and stereoselective transformations that had to account for the potential for facile olefin isomerization. nih.gov This indicates that the double bond in Delta-6,7-estradiol could potentially migrate under certain in vitro conditions, leading to the formation of isomeric dienes.
The metabolism of estradiol itself involves hydroxylation at various positions, such as C2 and C16, to form catechol estrogens and estriol, respectively. nih.gov It is plausible that after deacetylation to Delta-6,7-estradiol, this core structure could undergo similar enzymatic hydroxylations in appropriate in vitro systems containing, for example, liver microsomes. The resulting hydroxylated derivatives would represent a class of downstream metabolites.
Enzymatic Biotransformation and in Vitro Metabolic Pathways
Identification and Characterization of Enzymes Mediating Estradiol (B170435) Derivative Metabolism
The metabolism of estradiol and its derivatives is a complex process orchestrated by a variety of enzymes primarily located in the liver, but also present in other tissues. The biotransformation of Delta-6,7-Estradiol 3,17-Diacetate is expected to involve several key enzyme families that mediate its conversion, activation, and eventual degradation.
Hydroxysteroid (17β) dehydrogenases (HSD17Bs) are a superfamily of enzymes crucial for the final steps in the biosynthesis and inactivation of steroid hormones. They catalyze the reversible conversion between 17-ketosteroids and the more potent 17β-hydroxysteroids. For instance, HSD17B1 is highly efficient in converting the weak estrogen, estrone (B1671321), into the highly potent estradiol. Conversely, enzymes like HSD17B2 oxidize estradiol back to estrone, thus inactivating it.
Once Delta-6,7-Estradiol 3,17-Diacetate undergoes deacetylation to its active form, Delta-6,7-Estradiol, it would become a substrate for these HSDs. The 17β-hydroxyl group of Delta-6,7-Estradiol could be oxidized by enzymes such as HSD17B2 to form Delta-6,7-Estrone, effectively modulating its biological activity. The balance between the reductive activity of HSD17B1 and the oxidative activity of HSD17B2 plays a critical role in regulating the local concentration of active estrogens in tissues.
Table 1: Key Hydroxysteroid Dehydrogenases and Their Functions in Estrogen Metabolism
| Enzyme | Primary Function | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| HSD17B1 | Reduction (Activation) | Estrone (E1) | Estradiol (E2) | |
| HSD17B2 | Oxidation (Inactivation) | Estradiol (E2), Testosterone | Estrone (E1), Androstenedione | |
| HSD17B5 | Reduction | Androstenedione | Testosterone |
| HSD17B12 | Reduction | Estrone (E1) | Estradiol (E2) | |
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of estradiol, primarily through hydroxylation reactions that occur predominantly in the liver. The main pathways involve the formation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2).
Following the removal of its acetate (B1210297) groups, the resulting Delta-6,7-Estradiol would be a substrate for various CYP enzymes.
2-Hydroxylation : This is the major hepatic pathway for estradiol metabolism, mediated by enzymes including CYP1A2, CYP2C8, CYP2C9, and CYP3A4.
4-Hydroxylation : This is considered a more minor pathway in the liver but is significant in extrahepatic tissues like the breast, ovary, and uterus, where the enzyme CYP1B1 is expressed. CYP1B1 is a catalytically efficient E2 4-hydroxylase. The 4-hydroxy metabolite has been implicated in the potential carcinogenicity of estrogens.
Other Hydroxylations : Increased rates of 6α- and 15α-hydroxylation of estradiol have also been observed.
The introduction of the delta-6,7 double bond in the B-ring of the steroid nucleus may also present a novel site for CYP-mediated epoxidation or other oxidative reactions, potentially leading to a unique metabolite profile compared to native estradiol.
Table 2: Major CYP450 Enzymes in Estradiol Hydroxylation
| Enzyme | Primary Hydroxylation Site | Key Metabolite | Tissue Location | Reference |
|---|---|---|---|---|
| CYP1A1 | C2, C4, C6α, C15α | 2-OHE2, 4-OHE2 | Extrahepatic (e.g., Breast) | |
| CYP1B1 | C4 (highly efficient), C2 | 4-OHE2, 2-OHE2 | Extrahepatic (Breast, Ovary, Uterus) |
| CYP3A4 | C2, C16α | 2-OHE2, Estriol | Hepatic, Extrahepatic | |
The presence of acetate esters at the 3 and 17 positions of Delta-6,7-Estradiol 3,17-Diacetate classifies it as a prodrug or prohormone. These acetate groups increase its lipophilicity but render it biologically inactive until they are cleaved. Activation occurs through hydrolysis mediated by non-specific esterase enzymes present in the body, releasing the active compound, Delta-6,7-Estradiol. This strategy is employed for various steroid medications to improve their pharmacokinetic properties. For example, β-estradiol 17-acetate is recognized as a suitable ester prodrug for estrogen replacement therapy. The deacetylation process is a critical first step in the metabolic pathway, allowing the steroid to subsequently interact with estrogen receptors and metabolic enzymes.
In Vitro Metabolic Fate and Metabolite Profiling Studies
The in vitro metabolic fate of Delta-6,7-Estradiol 3,17-Diacetate can be predicted by combining the enzymatic processes described above. Following administration to an in vitro system, such as human liver microsomes or slices, the diacetate compound would first be hydrolyzed by esterases to yield Delta-6,7-Estradiol.
Subsequent metabolism of Delta-6,7-Estradiol would likely mirror that of estradiol, leading to a variety of metabolites.
Oxidation : 17β-HSDs would convert Delta-6,7-Estradiol to Delta-6,7-Estrone.
Hydroxylation : CYP450 enzymes would produce hydroxylated metabolites, primarily at the C2 and C4 positions, forming catechol estrogens like Delta-6,7-(2-OH)-Estradiol and Delta-6,7-(4-OH)-Estradiol.
Conjugation : These primary metabolites would then undergo phase II conjugation reactions. In human liver tissue studies with estradiol, the major identified metabolites were conjugates, specifically estrone-3-sulfate and 17β-estradiol-3-sulfate. Glucuronidation also occurs, though to a lesser extent.
Metabolite profiling studies, which aim to identify and quantify all metabolites in a biological sample, are essential for fully understanding these pathways. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (UPLC-QToF-MS/MS) are powerful tools for separating and identifying structurally similar estrogen metabolites.
Table 3: Predicted In Vitro Metabolites of Delta-6,7-Estradiol 3,17-Diacetate
| Putative Metabolite | Precursor Compound | Key Enzyme(s) Involved | Metabolic Process |
|---|---|---|---|
| Delta-6,7-Estradiol | Delta-6,7-Estradiol 3,17-Diacetate | Esterases | Deacetylation (Activation) |
| Delta-6,7-Estrone | Delta-6,7-Estradiol | 17β-HSD | Oxidation |
| Delta-6,7-(2-OH)-Estradiol | Delta-6,7-Estradiol | CYP1A1, CYP3A4 | A-Ring Hydroxylation |
| Delta-6,7-(4-OH)-Estradiol | Delta-6,7-Estradiol | CYP1B1 | A-Ring Hydroxylation |
| Delta-6,7-Estradiol-3-Sulfate | Delta-6,7-Estradiol | Sulfotransferases (SULTs) | Sulfation (Conjugation) |
Modulation of Endogenous Metabolic Enzyme Activities by Estradiol Derivatives
Estradiol and its derivatives can influence the expression and activity of various endogenous enzymes, extending their biological effects beyond direct receptor binding. For example, 17β-estradiol has been shown to upregulate the expression and activity of key antioxidant enzymes, such as manganese superoxide (B77818) dismutase (MnSOD) and extracellular superoxide dismutase (ecSOD), in vascular cells. This action may contribute to the vasoprotective effects of estrogens by
Molecular and Cellular Interaction Mechanisms of Estradiol Derivatives in Vitro Research
Estrogen Receptor (ER) Binding Dynamics and Specificity
The biological responses to estrogens are principally mediated by two subtypes of the nuclear estrogen receptor, ERα and ERβ. These receptors function as ligand-activated transcription factors that regulate the expression of target genes. The interaction of an estrogenic compound with these receptors is a highly specific process that initiates a cascade of molecular events.
Estrogen receptors ERα and ERβ are encoded by separate genes and exhibit distinct tissue distributions and physiological roles. While they share a high degree of similarity in their DNA-binding domains (approximately 96%), their ligand-binding domains (LBDs) are less conserved (around 53% amino acid identity). This difference in the LBD structure allows for differential binding of various ligands.
While both ERα and ERβ bind the endogenous ligand 17β-estradiol with high and roughly equal affinity, synthetic and phytoestrogens can exhibit significant selectivity for one subtype over the other. hugendubel.infonih.gov The ligand-binding pocket of ERβ is slightly smaller than that of ERα due to differences in key amino acid residues, which influences the binding of different compounds. nih.gov For instance, the phytoestrogen genistein (B1671435) shows a higher affinity for ERβ. nih.gov
Table 1: General Binding Affinities of Selected Estrogens for ERα and ERβ This table presents general data for well-studied estrogens to illustrate the concept of differential binding and is not specific to Delta-6,7-Estradiol 3,17-Diacetate.
| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | Selectivity |
|---|---|---|---|
| 17β-Estradiol | 100 | 100 | None |
| Genistein | 4 | 87 | ERβ |
| Diarylpropionitrile (DPN) | 0.06 | 32.6 | ERβ nih.gov |
Data is compiled from various sources for illustrative purposes.
The binding of a ligand to the LBD of an estrogen receptor is a critical event that induces a significant conformational change in the receptor protein. nih.gov This structural rearrangement is essential for the receptor's subsequent actions, including dimerization, DNA binding, and interaction with other proteins.
Upon binding an agonist like estradiol (B170435), the LBD undergoes a conformational shift that results in the repositioning of a specific region called helix 12. This movement effectively creates a "molecular mousetrap," enclosing the ligand within the binding pocket and forming a surface that is recognized by co-activator proteins. nih.govnih.gov This agonist-induced conformation is crucial for the transcriptional activation of target genes. In contrast, the binding of an antagonist ligand results in a different conformational change, where helix 12 is positioned in a way that prevents the binding of co-activators and may even facilitate the recruitment of co-repressors. oup.com Electron paramagnetic resonance spectroscopy studies have confirmed that different ligands induce unique conformational states in the ER, highlighting the complexity of ligand-receptor interactions. nih.govacs.org
In the absence of a ligand, estrogen receptors exist primarily as inactive monomers. The binding of an estrogenic ligand promotes the dimerization of the receptors. acs.org These can be homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). pnas.org Ligand binding is thought to enhance the stability of these dimers. acs.org
Once dimerized, the receptor-ligand complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.gov The DNA-binding domain of the ER recognizes the ERE sequence, and the binding of the dimer to DNA can induce a bend in the DNA structure. dntb.gov.ua Dimerization significantly enhances the affinity and specificity of the receptor for the ERE, which is particularly important for recognizing the imperfect ERE sequences often found in natural gene promoters. nih.gov
The transcriptional activity of the estrogen receptor is ultimately determined by the proteins it recruits after binding to DNA. The ligand-induced conformation of the LBD, specifically the positioning of the Activation Function 2 (AF-2) domain, dictates which regulatory proteins, known as coregulators, will bind. oup.com
When an agonist like estradiol is bound, the resulting conformation of the AF-2 domain promotes the recruitment of co-activator proteins. researchgate.net These co-activators, such as those of the p160 family (e.g., SRC-1) and CBP/p300, facilitate gene transcription by modifying chromatin structure (e.g., through histone acetylation) and recruiting the basal transcription machinery. oup.comoup.com
Conversely, when an antagonist is bound, the altered conformation of the AF-2 domain prevents co-activator binding and can lead to the recruitment of co-repressor proteins, such as N-CoR and SMRT. dntb.gov.uanih.gov These co-repressors inhibit gene transcription, often by recruiting histone deacetylases to create a more compact and transcriptionally silent chromatin state. oup.com
Structure Activity Relationship Sar Studies and Ligand Design Principles
Impact of A-Ring Aromaticity, B-Ring Unsaturation (Delta6,7), and C17 Substitutions on Biological Activity
The biological activity of steroidal estrogens is intricately linked to their structural features. The phenolic A-ring, the degree of unsaturation in the B-ring, and the nature of substituents at the C17 position are all critical determinants of estrogen receptor (ER) binding affinity and subsequent biological response.
A-Ring Aromaticity: The aromaticity of the A-ring is a cornerstone of high-affinity binding to the estrogen receptor. This feature allows for crucial π-π stacking interactions with aromatic residues within the receptor's ligand-binding pocket. mdpi.com The loss of this aromaticity would likely lead to a decrease in binding affinity as the planarity of the ring would be lost. chegg.com
C17 Substitutions: The substituents at the C17 position of the steroidal nucleus play a pivotal role in modulating biological activity. The presence of a 17β-hydroxyl group is a common feature of potent estrogens. Acetylation of this hydroxyl group to form a 17-diacetate, as in the title compound, can influence the compound's pharmacokinetic properties, often serving as a prodrug that is hydrolyzed in vivo to the active form.
The nature of the substituent at C17 can dramatically alter the compound's interaction with the estrogen receptor and other enzymes. For instance, the introduction of bulky or charged groups at the 17β-position can significantly reduce binding affinity for the estrogen receptor. nih.gov Conversely, specific substitutions at C17 can be exploited to design inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the synthesis of active estrogens. nih.gov The biological activity of estradiol (B170435) derivatives is highly sensitive to modifications at the C17 position; for example, estradiol derivatives with dialkylaminoethoxy, dialkylaminoethylamino, or dialkylaminoethylthiol substitutions at the 17β-position exhibit low binding affinities to the estrogen receptor. nih.gov
Table 1: Representative Structure-Activity Relationships of Estradiol Derivatives This table presents illustrative data based on general findings in the field and does not represent direct experimental results for Delta6,7-Estradiol 3,17-Diacetate.
| Compound/Feature | Modification | Impact on Estrogenic Activity | Reference |
| Estradiol | A-Ring Aromatic | High Agonist Activity | mdpi.com |
| Non-Aromatic Steroid | Loss of A-Ring Aromaticity | Significantly Reduced Activity | chegg.com |
| Saturated B-Ring Estradiol | Saturated B-Ring | Higher Transcriptional Potency | nih.gov |
| B-Ring Unsaturated Estradiol | Unsaturated B-Ring | Lower Transcriptional Potency | nih.gov |
| 17β-Estradiol | 17β-OH | High Agonist Activity | nih.gov |
| 17β-Substituted Estradiol | Bulky C17β Substituent | Low Receptor Binding Affinity | nih.gov |
Rational Design of Steroidal Ligands for Selective Estrogen Receptor Modulation
The rational design of steroidal ligands aims to create compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity, known as Selective Estrogen Receptor Modulators (SERMs). capes.gov.brnih.gov The conformation of the ER is influenced by the structure of the ligand it binds, and this "functional allostery" determines the subsequent pharmacological response. duke.edu The development of SERMs with a steroidal backbone, such as derivatives of this compound, offers a promising avenue for achieving this selectivity.
Computational tools and bioinformatics are increasingly pivotal in the rational design of SERMs. nih.gov By understanding the three-dimensional structure of the ER and its interaction with various ligands, medicinal chemists can introduce specific modifications to the steroidal scaffold to engender desired biological profiles. For example, the introduction of specific functional groups can promote interactions with certain co-regulator proteins, leading to tissue-specific gene expression. nih.gov
The design of novel SERMs often involves modifying the core steroidal structure to optimize its interaction with the ER subtypes (ERα and ERβ) and to fine-tune the balance between agonist and antagonist activity in different tissues. nih.gov For instance, the addition of functional groups like hydroxyl (–OH) or amino (–NH2) can increase the number of hydrogen bond donors, potentially leading to stronger receptor interactions. mdpi.com
Table 2: Design Considerations for Steroidal SERMs This table outlines general principles in the rational design of SERMs and does not represent specific modifications to this compound.
| Design Strategy | Desired Outcome | Example Modification | Reference |
| Enhance Receptor Binding | Increased affinity for ER | Introduction of hydrogen bond donors/acceptors | mdpi.com |
| Modulate Tissue Selectivity | Differential recruitment of co-regulators | Addition of side chains that alter ligand-induced ER conformation | nih.gov |
| Improve Pharmacokinetics | Enhanced bioavailability and half-life | Esterification of hydroxyl groups (e.g., diacetate) | farmaceut.org |
| Achieve Pure Antagonism | Destabilize the active conformation of ER | Introduction of bulky side chains that disrupt co-activator binding | duke.edubreastcancerupdate.com |
Development of Bisubstrate Inhibitors and Molecular Probes based on this compound Scaffold
The this compound scaffold can serve as a versatile starting point for the development of sophisticated biochemical tools, including bisubstrate inhibitors and molecular probes.
Bisubstrate Inhibitors: Bisubstrate inhibitors are designed to simultaneously occupy two binding sites on an enzyme, often the substrate and cofactor binding sites, leading to potent and specific inhibition. In the context of steroid-metabolizing enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), which uses NAD(P)H as a cofactor, the estradiol skeleton of this compound can be appended with a moiety that mimics the cofactor. nih.gov The development of such inhibitors often involves attaching a side chain to the steroidal nucleus, for example at the C-16 position, that can extend into the cofactor binding pocket. nih.gov The nature of this side chain, including the use of amino acid building blocks, can be varied to optimize inhibitory activity. nih.gov
Molecular Probes: The estradiol framework is also a valuable scaffold for creating molecular probes to study estrogen receptor distribution, dynamics, and interactions. researchgate.net By attaching reporter molecules such as biotin, fluorophores (like fluorescein), or radioactive isotopes to the this compound core, researchers can visualize and quantify ER in various biological systems. The position of attachment of the reporter group is critical to ensure that the probe retains high affinity for the ER. For example, derivatization at positions like 6α or 7α can be explored to attach linkers for conjugation with reporter molecules, while aiming to minimize disruption of the key interactions necessary for receptor binding. researchgate.net
Advanced Analytical Method Development and Characterization Techniques for Steroidal Diacetates in Research
Chromatographic Methodologies
Chromatography is the cornerstone for separating and quantifying steroidal compounds from complex mixtures, including synthesis reaction products and degradation samples.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative determination of steroid acetates in various preparations. nih.gov Its primary advantage is the ability to separate the main compound from its potential impurities and degradation products, such as the corresponding free steroid alcohol. oup.com For a compound like Delta-6,7-Estradiol 3,17-Diacetate, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.govoup.com
The method's development would involve optimizing the mobile phase composition, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, to achieve the best separation between the diacetate ester and related substances. nih.govscielo.br Detection is commonly performed using a UV detector, as the phenolic A-ring and the additional conjugated double bond in the B-ring of Delta-6,7-Estradiol 3,17-Diacetate provide strong chromophores. scielo.brscielo.br By running a dilution series of a reference standard, a calibration curve can be constructed to assess the purity of a sample and quantify any degradation products that may appear over time or under stress conditions.
Table 1: Example HPLC Parameters for Steroid Acetate (B1210297) Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br | Separation based on hydrophobicity |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile/Water or Methanol/Water nih.govscielo.br | Elution of the analyte from the column |
| Flow Rate | 1.0 mL/min scielo.br | Controls retention time and resolution |
| Detection | UV-Vis Detector (e.g., at 280 nm) nih.gov | Quantification and detection of chromophoric analytes |
| Injection Volume | 20 µL scielo.br | Introduction of the sample into the system |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of steroids. restek.com However, due to the low volatility of steroid hormones and their derivatives, chemical derivatization is a necessary prerequisite to analysis. nih.gov For Delta-6,7-Estradiol 3,17-Diacetate, while the acetate groups improve volatility compared to the free diol, further derivatization, such as silylation, might be employed to enhance thermal stability and chromatographic performance. mdpi.com
The GC method separates compounds based on their boiling points and interaction with the stationary phase. restek.com A nonpolar capillary column, such as one with a 100% dimethylpolysiloxane phase, is often used for steroid analysis, allowing for the high temperatures required to elute these compounds. restek.com GC-MS provides excellent selectivity and sensitivity, allowing for both the identification of compounds based on their mass spectra and their quantification, even at low levels. oup.comnih.gov This is particularly useful for identifying trace-level impurities or metabolites in a sample.
Table 2: Typical GC Derivatization and Analysis Parameters for Steroids
| Step | Reagent/Parameter | Description |
|---|---|---|
| Derivatization | Silylating agents (e.g., MSTFA, TMCS) or Acylating agents (e.g., PFP) nih.gov | Increases volatility and thermal stability of the analyte. nih.gov |
| GC Column | Nonpolar capillary column (e.g., Rxi-1ms, HP-5MS) restek.commdpi.com | Separates volatile compounds based on boiling point. |
| Injector Mode | Splitless | Ensures maximum transfer of analyte to the column for trace analysis. mdpi.com |
| Temperature Program | Ramped oven temperature (e.g., 150°C to 320°C) | Allows for the separation of compounds with a wide range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass information for identification and selective quantification. dshs-koeln.de |
Spectrometric and Spectroscopic Techniques
These techniques are indispensable for confirming the chemical structure of Delta-6,7-Estradiol 3,17-Diacetate and for developing quantitative assays.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, enabling the determination of molecular weight and elemental formula. For Delta-6,7-Estradiol 3,17-Diacetate (C₂₂H₂₆O₄), high-resolution MS would confirm its molecular weight of 354.44 g/mol . cymitquimica.com When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific tool for quantification. nih.gov
Structural elucidation is achieved through fragmentation analysis in tandem MS (MS/MS). The parent ion corresponding to the molecule is selected and fragmented, and the resulting daughter ions provide structural clues. For Delta-6,7-Estradiol 3,17-Diacetate, characteristic fragmentation would likely involve the neutral loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the acetate esters. Analyzing these fragmentation patterns helps to confirm the presence and location of the diacetate groups.
Table 3: Predicted Mass Spectrometry Fragments for Delta-6,7-Estradiol 3,17-Diacetate
| m/z (Mass/Charge Ratio) | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 354 | [M]⁺ | Molecular Ion |
| 312 | [M - C₂H₂O]⁺ | Loss of ketene from one acetate group |
| 294 | [M - C₂H₄O₂]⁺ | Loss of acetic acid from one acetate group |
| 252 | [M - 2(C₂H₂O)]⁺ | Loss of two ketene molecules |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. hyphadiscovery.com A full suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, would provide a complete structural assignment for Delta-6,7-Estradiol 3,17-Diacetate. nih.gov
¹H NMR: Would show distinct signals for the aromatic protons on the A-ring, new olefinic protons for the C6-C7 double bond, protons on carbons bearing the acetate groups (C3 and C17), and the characteristic singlet for the angular C18 methyl group. nih.gov The integration of the proton signals confirms the number of protons in each environment.
¹³C NMR: Would reveal the total number of unique carbon atoms, with characteristic chemical shifts for the aromatic carbons, the olefinic carbons (C6 and C7), the ester carbonyl carbons, and the methyl carbons of the acetate groups. nih.gov
Table 4: Predicted Key NMR Chemical Shifts (δ) for Delta-6,7-Estradiol 3,17-Diacetate
| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |
|---|---|---|
| ¹H | ~7.0-7.3 | Aromatic protons (H1, H2, H4) |
| ¹H | ~5.5-6.0 | Olefinic protons (H6, H7) |
| ¹H | ~0.9 | C18 methyl protons |
| ¹H | ~2.28 | Acetate methyl protons |
| ¹³C | ~170 | Ester carbonyl carbons |
| ¹³C | ~120-140 | Aromatic & Olefinic carbons |
| ¹³C | ~21 | Acetate methyl carbons |
| ¹³C | ~13 | C18 methyl carbon |
UV-Vis spectrophotometry measures the absorption of light by a molecule in the ultraviolet and visible regions. nih.gov For steroidal estrogens, the phenolic A-ring results in a characteristic UV absorbance maximum (λmax) around 280 nm. researchgate.net The introduction of a double bond at the C6-C7 position in Delta-6,7-Estradiol 3,17-Diacetate creates a conjugated system extending from the A-ring into the B-ring. This extension of the chromophore is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength compared to estradiol (B170435). ucl.ac.uk
This property is highly useful for quantitative analysis. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of solutions of known concentrations, a calibration curve can be generated. researchgate.net This allows for a simple, rapid, and non-destructive method to determine the concentration of Delta-6,7-Estradiol 3,17-Diacetate in a solution, making it suitable for routine assays. researchgate.net
Table 5: UV-Vis Absorbance Properties
| Compound | Expected λmax (in Methanol) | Chromophore |
|---|---|---|
| Estradiol | ~280 nm researchgate.net | Phenolic A-ring |
Electrochemical and Biosensor Development for Steroid Detection
The detection of steroid hormones is of paramount importance in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical quality control. Electrochemical methods and biosensors have emerged as powerful tools for this purpose, offering advantages such as high sensitivity, rapid analysis, and the potential for miniaturization and portability.
Voltammetric Approaches (e.g., Cyclic Voltammetry, Square Wave Voltammetry) for Electrochemical Behavior Analysis
Voltammetric techniques are a class of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of applied potential. These methods are instrumental in studying the redox properties of electroactive species. For estradiol and its derivatives, the phenolic A-ring is the primary site of electrochemical oxidation.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the sweep is reversed. This cycle can be repeated, and the resulting current is plotted versus the applied potential, producing a cyclic voltammogram. This technique provides information about the thermodynamics of redox processes and the kinetics of heterogeneous electron transfer reactions. For instance, studies on 17β-estradiol using a glassy carbon electrode (GCE) have shown an irreversible oxidation peak, indicating that the product of the oxidation is not readily reduced back to the original form. researchgate.net The electrochemical behavior of 17β-estradiol has been evaluated by cyclic voltammetry in a potential range from 0 to 0.55 V, revealing a single oxidation peak at approximately 0.39 V in a phosphate (B84403) buffer (pH 5.0). nih.gov The modification of electrodes with materials like multi-wall carbon nanotubes (MWNTs) has been shown to enhance the anodic peak current of 17β-estradiol compared to bare electrodes. researchgate.net
Square Wave Voltammetry (SWV) is a large-amplitude differential technique in which a waveform composed of a symmetrical square wave, superimposed on a base staircase potential, is applied to the working electrode. The current is sampled at the end of each forward and reverse pulse. SWV offers excellent sensitivity and rejection of background currents, making it well-suited for quantitative analysis. For example, a square wave voltammetry method was developed for the determination of 17β-estradiol in pharmaceutical preparations, demonstrating good precision and accuracy. nih.gov The anodic peak current measured by SWV after an accumulation step was found to be proportional to the concentration of 17β-estradiol over a specific range, with a low detection limit. researchgate.net The optimization of SWV parameters, such as frequency, amplitude, and potential step, is crucial for achieving high sensitivity in the determination of estradiol derivatives. researchgate.net
While no specific data exists for Delta-6,7-Estradiol 3,17-Diacetate, it is plausible that its electrochemical behavior would also be dictated by the phenolic moiety. The presence of the diacetate groups may influence its solubility and adsorption characteristics at the electrode surface, potentially affecting the peak potentials and current responses in voltammetric analyses.
Development of Biosensors Based on Immunorecognition Mechanisms for Estradiol Derivatives
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. For the detection of estradiol and its derivatives, immunosensors, which utilize the highly specific binding between an antibody and an antigen, are particularly prominent.
The development of an electrochemical immunosensor typically involves the immobilization of either an antibody or an antigen onto an electrode surface. The detection can be based on a direct or a competitive assay format. In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Novel electrochemical immunosensors have been developed for the sensitive detection of 17-β estradiol (E2) and ethinylestradiol (EE2). researchgate.net These often employ screen-printed electrodes (SPEs) as sensing platforms and may use magnetic beads as solid supports for the immobilization of the biorecognition molecules. The detection is frequently carried out using techniques like square wave voltammetry (SWV), which has been shown to be more rapid and efficient for electrochemical immunosensors compared to other techniques like cyclic voltammetry.
The specificity of these immunosensors is a key advantage. Cross-reactivity studies with other structurally related hormones are performed to ensure that the sensor responds selectively to the target estradiol derivative. researchgate.net The development of these biosensors often involves synthetic estrogen derivatives that are functionalized to enable their covalent binding to the electrode or support surface. While no immunosensors have been specifically developed for Delta-6,7-Estradiol 3,17-Diacetate, the principles of immunoassay design and the use of synthetic derivatives for antibody production and sensor fabrication would be directly applicable. The creation of a specific antibody for Delta-6,7-Estradiol 3,17-Diacetate would be the critical first step in developing such a biosensor.
Data Tables
As there is no specific research data available for Delta-6,7-Estradiol 3,17-Diacetate, the following table presents a summary of findings for the closely related and extensively studied 17β-estradiol to illustrate the typical performance of the analytical methods discussed.
Table 1: Performance Characteristics of Electrochemical Methods for 17β-Estradiol Detection
| Analytical Method | Electrode/Sensor Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Square Wave Voltammetry | Multi-wall carbon nanotube-Nafion modified electrode | 2.5 x 10⁻⁷ to 1.0 x 10⁻⁶ M | 1.0 x 10⁻⁸ M | researchgate.net |
| Square Wave Voltammetry | Platinum electrode | 5 to 30 µg/mL | - | nih.gov |
| Differential Pulse Voltammetry | Screen-printed sensor modified with CuPc, Printex 6L carbon and Nafion film | 8.0 x 10⁻⁸ to 7.3 x 10⁻⁶ mol L⁻¹ | 5.0 x 10⁻⁹ mol L⁻¹ | nih.gov |
| Electrochemical Immunosensor (SWV) | Magnetic beads on screen-printed electrodes | - | 1 ng/L (for E2) | researchgate.net |
This table is for illustrative purposes based on data for 17β-estradiol due to the absence of specific data for Delta-6,7-Estradiol 3,17-Diacetate.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Receptor and Ligand-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. mdpi.com This method is crucial for understanding the binding mode of steroid hormones and their analogs within the ligand-binding domain (LBD) of nuclear receptors like the estrogen receptor (ER).
For Delta-6,7-Estradiol 3,17-Diacetate, docking simulations would be performed against the estrogen receptor, primarily ERα, to predict its binding affinity and interaction patterns. The process involves preparing the 3D structures of both the ligand and the receptor and using a scoring function to rank the possible binding poses based on estimated binding energy. mdpi.com
The binding of the parent molecule, 17β-Estradiol, to ERα is well-characterized and involves key hydrogen bonds with residues such as Glutamic Acid 353 (Glu353) and Arginine 394 (Arg394), along with numerous hydrophobic interactions within the binding pocket. nih.govyoutube.com The presence of the 3,17-diacetate groups on Delta-6,7-Estradiol 3,17-Diacetate would significantly alter these interactions. The acetate (B1210297) groups are larger and less effective as hydrogen bond donors compared to the hydroxyl groups of estradiol (B170435). This would likely result in a lower binding affinity, as the crucial hydrogen bond network is disrupted. However, the acetate esters could still engage in other, weaker interactions within the hydrophobic pocket. The introduction of the C6-C7 double bond in the B-ring would also flatten this part of the molecule, potentially altering its fit within the receptor's binding cavity. nih.gov
Table 1: Predicted Molecular Docking Interactions of Delta-6,7-Estradiol 3,17-Diacetate with Estrogen Receptor α (ERα)
| Feature | Interaction Type | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| A-Ring (Phenolic) | Hydrophobic / π-Alkyl | Leu346, Ala350, Leu387 | -8.5 to -10.5 |
| 3-Acetate Group | Steric Hindrance / van der Waals | Glu353, Arg394 | |
| B-Ring (C6=C7) | Hydrophobic | Leu525, Met421 | |
| D-Ring | Hydrophobic | Leu349, Met388, Leu391 | |
| 17-Acetate Group | van der Waals / Potential weak H-bond acceptor | His524 |
Note: This data is hypothetical and based on extrapolations from studies on related estrogenic compounds. The binding energy is an estimated range.
Molecular Dynamics Studies of Steroid-Biomacromolecule Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov An MD simulation of the Delta-6,7-Estradiol 3,17-Diacetate-ERα complex, following molecular docking, would be performed to assess the stability of the predicted binding pose. tandfonline.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of the complex and the persistence of key interactions. nih.gov
A key metric for evaluating stability in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. tandfonline.com A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely in the binding pocket without causing significant structural changes to the protein. nih.gov For the estradiol-ERα complex, simulations show it to be a tightly restrained and stable system. nih.gov
Given the predicted weaker interactions from the acetate groups, the MD simulation for Delta-6,7-Estradiol 3,17-Diacetate might show higher RMSD fluctuations compared to estradiol, suggesting a less stable complex. The simulation would also reveal the dynamic behavior of the flexible acetate sidechains and the conformational stability of the flattened B-ring within the receptor.
Table 2: Predicted Molecular Dynamics Parameters for Steroid-ERα Complexes (100 ns Simulation)
| Compound | Average RMSD (Protein Backbone) | RMSF of Key Residues (e.g., H12) | Stability of Ligand-Receptor H-Bonds |
|---|---|---|---|
| 17β-Estradiol | ~1.5 - 2.0 Å | Low Fluctuation | High (Stable) |
| Delta-6,7-Estradiol 3,17-Diacetate (Predicted) | ~2.0 - 3.0 Å | Moderate Fluctuation | Low (Transient or Absent) |
Note: This data is hypothetical and for illustrative purposes. RMSD (Root Mean Square Deviation); RMSF (Root Mean Square Fluctuation).
Conformational Analysis and Prediction of Steroidal Structures
Conformational analysis aims to determine the low-energy, three-dimensional shapes a molecule is likely to adopt. nih.gov For steroids, the conformation of the four-ring system is critical for biological activity. Methods like nuclear magnetic resonance (NMR) spectroscopy and computational techniques such as molecular mechanics are used to predict these structures. nih.govresearchgate.net
Table 3: Predicted Conformational Features of Estradiol vs. Delta-6,7-Estradiol 3,17-Diacetate
| Compound | A-Ring Conformation | B-Ring Conformation | C-Ring Conformation | Overall Molecular Shape |
|---|---|---|---|---|
| 17β-Estradiol | Planar (Aromatic) | Half-Chair | Chair | Standard Steroid Bend |
| Delta-6,7-Estradiol 3,17-Diacetate (Predicted) | Planar (Aromatic) | Planar/Near-Planar | Distorted Chair/Half-Chair | Flattened B/C-Ring Junction |
Note: This data is predictive and based on established principles of steroid chemistry.
Future Perspectives and Emerging Research Avenues
Elucidating Novel Biological Roles in Non-Traditional Signaling Pathways
While the classical mechanism of estrogen action involves the binding to nuclear estrogen receptors (ERα and ERβ) and subsequent regulation of gene expression, there is a growing body of evidence for non-genomic or "non-classical" signaling pathways. researchgate.netrsc.org These rapid signaling events are initiated at the cell membrane and involve the activation of various kinase cascades and second messenger systems. rsc.org
Future research on Delta-6,7-Estradiol 3,17-Diacetate is likely to focus on its potential to modulate these non-classical pathways. The introduction of the double bond at the 6,7-position may alter the molecule's shape and electronic properties, potentially leading to differential interactions with membrane-associated estrogen receptors (mERs), G protein-coupled estrogen receptors (GPER), and other signaling molecules. researchgate.net Investigating these interactions could reveal novel biological roles for this compound that are distinct from those of endogenous estradiol (B170435). Key research questions in this area may include:
Does Delta-6,7-Estradiol 3,17-Diacetate bind to and activate mERs or GPER?
Can it trigger rapid intracellular signaling cascades, such as calcium mobilization or activation of MAP kinases? rsc.org
Does it exhibit tissue-selective or pathway-selective signaling, potentially offering a more targeted therapeutic approach with fewer side effects?
Unraveling these non-traditional signaling roles will be crucial in understanding the full spectrum of biological activities of Delta-6,7-Estradiol 3,17-Diacetate and could open up new avenues for its application in research and medicine.
Advanced Synthetic Strategies for Complex and Functionalized Steroidal Analogues
The synthesis of steroids has been a cornerstone of organic chemistry, and the development of new synthetic methods continues to be a vibrant area of research. nih.gov Future synthetic efforts related to Delta-6,7-Estradiol 3,17-Diacetate will likely focus on creating more complex and functionalized analogues to probe its structure-activity relationships and to develop new research tools.
Recent advances in catalysis and chemoenzymatic synthesis offer powerful tools for the selective modification of the steroid scaffold. nih.gov For instance, methods for the late-stage functionalization of C-H bonds could allow for the introduction of various chemical groups at specific positions on the steroid nucleus, leading to a diverse library of analogues. nih.gov Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, could provide efficient routes to novel steroidal compounds that are difficult to access through traditional chemical methods.
The development of these advanced synthetic strategies will enable the creation of:
Fluorescently labeled probes: Analogues of Delta-6,7-Estradiol 3,17-Diacetate tagged with fluorescent dyes could be used to visualize its subcellular localization and track its interactions with cellular components in real-time.
Photoaffinity labels: These analogues can be used to covalently label and identify the specific proteins that bind to the steroid, providing direct evidence of its molecular targets.
Biotinylated derivatives: These can be used for affinity purification of binding partners from cell lysates.
By generating a diverse collection of functionalized analogues, researchers will be able to dissect the molecular pharmacology of Delta-6,7-Estradiol 3,17-Diacetate with greater precision.
Integration of High-Throughput Screening and Omics Approaches in Steroid Chemical Biology
The advent of high-throughput screening (HTS) and "omics" technologies has revolutionized the study of biologically active molecules. nih.gov In the context of Delta-6,7-Estradiol 3,17-Diacetate, these approaches can provide a global and unbiased view of its biological effects.
High-Throughput Screening (HTS) can be employed to rapidly screen large libraries of compounds for their ability to modulate estrogen signaling pathways. nih.gov Cell-based reporter assays, where the activation of an estrogen-responsive promoter drives the expression of a reporter gene (e.g., luciferase or fluorescent proteins), are particularly well-suited for HTS. nih.gov By screening libraries of steroidal analogues, including derivatives of Delta-6,7-Estradiol 3,17-Diacetate, it is possible to identify compounds with specific agonist, antagonist, or selective modulatory activities.
Omics Approaches , such as genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level understanding of the cellular responses to a given stimulus. For Delta-6,7-Estradiol 3,17-Diacetate, these technologies can be used to:
Transcriptomics (e.g., RNA-seq): Identify the full set of genes whose expression is altered by the compound, providing insights into the signaling pathways it modulates.
Proteomics: Characterize changes in the cellular proteome upon treatment with the compound, revealing its effects on protein expression, post-translational modifications, and protein-protein interactions.
Metabolomics: Analyze the global changes in cellular metabolites, offering a functional readout of the compound's impact on cellular metabolism. metwarebio.com
By integrating data from HTS and various omics platforms, researchers can build comprehensive models of the mechanism of action of Delta-6,7-Estradiol 3,17-Diacetate, identify novel biological targets, and uncover potential therapeutic applications.
Q & A
Q. What strategies mitigate contamination risks in experiments with this compound?
- Methodological Answer : Dedicate glassware to avoid cross-contamination. Use HPLC-grade solvents for sample preparation. Validate purity via reverse-phase HPLC (≥98% purity threshold). For trace analysis, implement blank runs and limit of detection (LOD) calculations .
Tables for Key Data
Table 1: Spectroscopic Signatures of this compound and Derivatives
| Compound | NMR Signals (δ, ppm) | MS Fragments (m/z) | Reference |
|---|---|---|---|
| Non-deuterated diacetate | H-6: 5.37 (s), H-17a: 4.10 (t) | 316 (M–60), 292 (M–88) | |
| Deuterated derivative (7β,17a-d2) | H-6: 5.37 (s), H-17a: absent | 318 (M–60 + 2D), 294 (M–88 +2D) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
